molecular formula C14H11ClN4O2S B2700050 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-70-5

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2700050
M. Wt: 334.78
InChI Key: VVTCBGRVWSMSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer in 2003 and has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds closely related to 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been studied for their potential in photovoltaic applications. Benzothiazolinone acetamide analogs, such as those including chlorophenyl groups, have shown good light harvesting efficiency (LHE) and free energy of electron injection suitable for use in dye-sensitized solar cells (DSSCs). These compounds exhibit notable non-linear optical (NLO) activities, which are critical for photonic applications. Additionally, molecular docking studies suggest potential interactions with proteins like Cyclooxygenase 1 (COX1), indicating possible biological relevance (Mary et al., 2020).

Antitumor Activity

Derivatives bearing heterocyclic rings with the benzothiazole structure have been synthesized and evaluated for antitumor activity. Notably, compounds displaying significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, have been identified. This suggests that structural analogs of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may possess valuable antitumor properties (Yurttaş et al., 2015).

Antioxidant and Antimicrobial Activities

Compounds with a similar structural framework have been explored for their antioxidant and antimicrobial activities. Amidomethane sulfonyl-linked bis heterocycles, for example, have demonstrated excellent antioxidant activity, surpassing that of standard antioxidants like ascorbic acid. This indicates the potential of such compounds in combating oxidative stress and related diseases (Talapuru et al., 2014).

properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTCBGRVWSMSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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